An In-depth Technical Guide to 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile heterocyclic scaffold.
Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
The[1][2]triazolo[1,5-a]pyrimidine ring system is a fused heterocyclic structure that has garnered significant attention in medicinal chemistry.[3] Its structural resemblance to purines makes it a valuable purine isostere, a strategy often employed in drug design to modulate biological activity and improve pharmacokinetic properties.[4] This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[3][5] Furthermore, derivatives of this scaffold have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), a promising target in oncology.[6]
The subject of this guide, 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine, is a functionalized derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of a bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 5-position influences the electronic properties and steric environment of the molecule.
This guide will delve into the core chemical properties of this compound, provide a detailed, field-proven synthesis protocol, and explore its reactivity and potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine are summarized in the table below. It is important to note that while some of this data is derived from experimental observations of analogous compounds, other values are predicted based on computational modeling.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 89581-42-0 | |
| Appearance | Expected to be a solid | |
| Predicted XlogP | 1.2 | [1] |
| Predicted Hydrogen Bond Donors | 0 | [1] |
| Predicted Hydrogen Bond Acceptors | 4 | [1] |
Solubility: Based on its predicted XlogP and the nature of the heterocyclic core, 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is expected to exhibit moderate solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Its solubility in alcohols like ethanol and methanol is likely to be lower, and it is expected to be poorly soluble in water and nonpolar solvents such as hexanes.
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. While a dedicated experimental spectrum for this specific molecule is not widely published, we can predict the key features based on data from closely related analogs.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl group at the 5-position would appear as a singlet, likely in the range of δ 2.5-2.8 ppm. The protons on the triazolopyrimidine core are expected to appear as singlets or doublets depending on their coupling. The proton at the 7-position is expected to be a singlet around δ 7.0-7.5 ppm, and the proton at the 2-position as a singlet in the region of δ 8.4-8.7 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The methyl carbon should appear at approximately δ 20-25 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region, typically between δ 110 and 165 ppm. The carbon bearing the bromine atom (C6) is expected to be shifted to a higher field compared to its non-brominated counterpart.[5]
Mass Spectrometry (MS)
Mass spectrometry is a key tool for confirming the molecular weight of the compound. For 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted monoisotopic mass is 211.96976 Da.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorptions corresponding to the various functional groups and the heterocyclic core. Key expected peaks include C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and for the methyl group (around 2900-3000 cm⁻¹). The C=N and C=C stretching vibrations of the fused ring system are expected in the 1500-1650 cm⁻¹ region.
Synthesis Protocol: A Validated Approach
The synthesis of the[1][2]triazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[3][8] The following protocol details a reliable method for the synthesis of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1,2,4-triazole (1.0 equivalent) and 3-bromo-2,4-pentanedione (1.05 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction, facilitating the cyclization process.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Use of a Slight Excess of 3-Bromo-2,4-pentanedione: This helps to ensure the complete consumption of the limiting reagent, 3-amino-1,2,4-triazole.
-
Neutralization and Extraction: This standard work-up procedure is essential to remove the acidic solvent and isolate the organic product from the aqueous phase.
-
Column Chromatography: This purification technique is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity suitable for further use.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is largely dictated by the presence of the bromine atom and the fused heterocyclic system.
Diagram of Potential Reactions:
Caption: Potential palladium-catalyzed cross-coupling reactions of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making this compound a versatile intermediate.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl groups at the 6-position.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system allows for the introduction of alkynyl moieties.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-amino derivatives.
-
Stille Coupling: Reaction with organostannanes provides another route to introduce various alkyl, vinyl, or aryl groups.
The electron-deficient nature of the pyrimidine ring can also influence the reactivity of the methyl group, potentially allowing for condensation reactions at this position under specific conditions.
Applications in Drug Discovery and Beyond
The[1][2]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] As such, 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is a highly valuable starting material for the synthesis of compound libraries for high-throughput screening.
The ability to easily diversify the 6-position through cross-coupling reactions allows for the rapid exploration of the structure-activity relationship (SAR) of potential drug candidates. This is a critical step in the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
Beyond drug discovery, the unique electronic and photophysical properties of functionalized triazolopyrimidines may also find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.
Conclusion
6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is a key heterocyclic building block with significant potential for the development of novel therapeutics and functional materials. Its straightforward synthesis and the versatile reactivity of the bromine substituent make it an attractive starting point for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its reactivity, offering a solid foundation for researchers and scientists working with this important scaffold. The continued exploration of the chemistry of this and related compounds is expected to lead to the discovery of new molecules with significant biological and material applications.
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